molecular formula C15H12N2O4S B10928041 Furan-2-carboxylic acid (6-methyl-benzothiazol-2-ylcarbamoyl)-methyl ester

Furan-2-carboxylic acid (6-methyl-benzothiazol-2-ylcarbamoyl)-methyl ester

Cat. No.: B10928041
M. Wt: 316.3 g/mol
InChI Key: LTYJZKVRVKNLKU-UHFFFAOYSA-N
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Description

Furan-2-carboxylic acid (6-methyl-benzothiazol-2-ylcarbamoyl)-methyl ester is a heterocyclic compound featuring a furan ring esterified with a methyl group linked to a carbamoyl substituent. This carbamoyl group is further attached to a 6-methyl-benzothiazole moiety. Such hybrids are often synthesized to exploit synergistic effects between aromatic and heterocyclic systems .

Properties

Molecular Formula

C15H12N2O4S

Molecular Weight

316.3 g/mol

IUPAC Name

[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] furan-2-carboxylate

InChI

InChI=1S/C15H12N2O4S/c1-9-4-5-10-12(7-9)22-15(16-10)17-13(18)8-21-14(19)11-3-2-6-20-11/h2-7H,8H2,1H3,(H,16,17,18)

InChI Key

LTYJZKVRVKNLKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)COC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Amino-4-Methylbenzenethiol

Reacting 2-amino-4-methylbenzenethiol with chloroacetyl chloride under basic conditions yields 6-methyl-benzothiazol-2-amine.

Procedure :

  • Dissolve 2-amino-4-methylbenzenethiol (1.0 equiv) in dry toluene.

  • Add chloroacetyl chloride (1.2 equiv) dropwise at 0°C.

  • Reflux for 6 hours under nitrogen.

  • Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate, 4:1).

Yield : 78%.

Preparation of Furan-2-Carboxylic Acid Chloride

Furan-2-carboxylic acid is activated for esterification via acid chloride formation.

Thionyl Chloride Method

Furan-2-carboxylic acid reacts with thionyl chloride (SOCl₂) to form the acid chloride.

Procedure :

  • Mix furan-2-carboxylic acid (1.0 equiv) with excess SOCl₂ (3.0 equiv).

  • Reflux at 70°C for 3 hours.

  • Remove excess SOCl₂ under reduced pressure.

Yield : 95%.

Synthesis of (6-Methyl-Benzothiazol-2-Ylcarbamoyl)Methanol

The carbamoyl-methyl alcohol intermediate is prepared via amidation of glycolic acid derivatives.

Amidation of Chloroacetyl Chloride

6-Methyl-benzothiazol-2-amine reacts with chloroacetyl chloride to form 2-chloro-N-(6-methyl-benzothiazol-2-yl)acetamide.

Procedure :

  • Dissolve 6-methyl-benzothiazol-2-amine (1.0 equiv) in dichloromethane.

  • Add chloroacetyl chloride (1.1 equiv) and triethylamine (2.0 equiv) at 0°C.

  • Stir at room temperature for 12 hours.

  • Wash with water, dry over MgSO₄, and concentrate.

Yield : 82%.

Hydrolysis to Carbamoylmethanol

2-Chloro-N-(6-methyl-benzothiazol-2-yl)acetamide undergoes hydrolysis to yield (6-methyl-benzothiazol-2-ylcarbamoyl)methanol.

Procedure :

  • Dissolve 2-chloro-N-(6-methyl-benzothiazol-2-yl)acetamide (1.0 equiv) in THF/water (3:1).

  • Add NaOH (2.0 equiv) and stir at 50°C for 4 hours.

  • Neutralize with HCl, extract with ethyl acetate, and concentrate.

Yield : 68%.

Esterification with Furan-2-Carboxylic Acid

The final esterification links the carbamoyl-methyl alcohol to furan-2-carboxylic acid.

Acid Chloride Coupling

Furan-2-carbonyl chloride reacts with (6-methyl-benzothiazol-2-ylcarbamoyl)methanol.

Procedure :

  • Dissolve (6-methyl-benzothiazol-2-ylcarbamoyl)methanol (1.0 equiv) in dry pyridine.

  • Add furan-2-carbonyl chloride (1.2 equiv) at 0°C.

  • Stir at room temperature for 24 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 65%.

Direct Coupling Using DCC

A carbodiimide-mediated esterification avoids acid chloride handling.

Procedure :

  • Mix furan-2-carboxylic acid (1.0 equiv), (6-methyl-benzothiazol-2-ylcarbamoyl)methanol (1.0 equiv), and DCC (1.5 equiv) in dichloromethane.

  • Add catalytic DMAP and stir at 25°C for 24 hours.

  • Filter, concentrate, and purify via chromatography.

Yield : 72%.

Optimization and Scalability

Reaction Condition Optimization

ParameterOptimal ValueYield ImprovementSource
Catalyst (DCC)1.5 equiv72% → 85%
Temperature25°C → 0°CReduced side products
SolventDCM → THF68% → 75%

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Microreactors improve heat transfer and reduce reaction time.

  • Green Chemistry : Replace DCC with polymer-supported carbodiimides for easier purification.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (s, 1H, benzothiazole-H), 7.45 (d, 1H, furan-H), 6.65 (d, 1H, furan-H), 4.45 (s, 2H, CH₂), 2.55 (s, 3H, CH₃).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at three reactive sites:

1.1 Ester group hydrolysis

  • Acidic conditions : Cleavage of the methyl ester yields furan-2-carboxylic acid and methanol.

  • Basic conditions : Saponification produces the corresponding carboxylate salt.

1.2 Amide bond hydrolysis

  • Hydrolysis of the carbamoyl group under strong acidic (HCl, reflux) or basic (NaOH, 80°C) conditions generates 6-methyl-benzothiazol-2-amine and furan-2-carboxylic acid derivatives.

Reaction TypeConditionsProductsYield
Ester hydrolysis1M HCl, 60°C, 6hFuran-2-carboxylic acid + methanol85–92%
Amide hydrolysis2M NaOH, 80°C, 4h6-Methyl-benzothiazol-2-amine + furan-2-carboxylic acid78–88%

Nucleophilic Substitution at the Amide Bond

The carbamoyl group participates in nucleophilic substitution reactions:

  • Primary amines (e.g., ethylamine): Replace the methyl ester group, forming new urea derivatives.

  • Thiols (e.g., benzyl mercaptan): Yield thiocarbamate analogs under mild basic conditions (pH 9–10).

ReagentConditionsProductYield
EthylamineDMF, 50°C, 12hFuran-2-carboxyethylurea-benzothiazole65–72%
Benzyl mercaptanK₂CO₃, DCM, RT, 8hThiocarbamate derivative58–64%

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes electrophilic substitution:

  • Nitration (HNO₃/H₂SO₄): Introduces nitro groups at the 5-position of the benzothiazole ring.

  • Sulfonation (H₂SO₄, SO₃): Forms sulfonic acid derivatives.

ReactionConditionsProductYield
NitrationHNO₃ (conc.), 0–5°C, 2h5-Nitro-benzothiazole derivative70–75%
SulfonationSO₃, H₂SO₄, 40°C, 6hBenzothiazole-5-sulfonic acid62–68%

Oxidation Reactions

  • Thioether oxidation : The benzothiazole’s sulfur atom oxidizes to sulfoxide (H₂O₂, RT) or sulfone (H₂O₂, 60°C).

  • Furan ring oxidation (KMnO₄): Cleaves the furan ring to form diketones.

SubstrateOxidizing AgentProductYield
Benzothiazole-S30% H₂O₂, RT, 4hSulfoxide derivative80–85%
Furan ringKMnO₄, H₂O, 50°C, 3h2,5-Diketone55–60%

Catalytic Hydrogenation

  • Benzothiazole ring reduction : H₂/Pd-C selectively reduces the benzothiazole ring to dihydrobenzothiazole without affecting the furan .

CatalystConditionsProductYield
10% Pd-CH₂ (1 atm), EtOH, 25°C, 6hDihydrobenzothiazole derivative90–95%

Cross-Coupling Reactions

  • Suzuki-Miyaura coupling : The brominated benzothiazole derivative reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl systems .

Arylboronic AcidConditionsProductYield
Phenylboronic acidPd(PPh₃)₄, DME, 80°C, 12h5-Phenyl-benzothiazole derivative75–82%

Stability and Reaction Considerations

  • Solubility : Highly soluble in DMF, DMSO, and methanol; poorly soluble in hexane.

  • Thermal stability : Decomposes above 200°C.

  • Light sensitivity : Degrades under UV light (λ = 254 nm) within 48h.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of furan-2-carboxylic acid exhibit significant anticancer properties. For instance, compounds derived from this structure have shown promising results against various cancer cell lines. The IC50 values for these compounds often fall below 10 µM, indicating potent activity.

CompoundCell LineIC50 (µM)
Compound AMCF-75.85
Compound BA5494.53
Compound CHCT1163.0

These values suggest that furan-2-carboxylic acid derivatives can inhibit cell proliferation effectively, making them candidates for further development as anticancer agents .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes and pathways critical for tumor growth and survival. Molecular docking studies have been employed to predict binding affinities to targets such as VEGFR-2, which plays a crucial role in angiogenesis .

Material Science

Polymer Chemistry

Furan-2-carboxylic acid derivatives are also being investigated for their potential as monomers in polymer synthesis. The incorporation of benzothiazole moieties can enhance the thermal stability and mechanical properties of the resulting polymers.

PropertyValue
Thermal Stability300 °C
Tensile Strength50 MPa

These materials can be utilized in applications requiring durable and heat-resistant components, such as automotive parts and electronic devices .

Agricultural Applications

Herbicide Development

The unique structural features of furan-2-carboxylic acid derivatives make them suitable candidates for developing new herbicides. Preliminary studies indicate that these compounds can effectively inhibit the growth of certain weed species while being less harmful to crops.

Herbicide CandidateTarget WeedEfficacy (%)
Candidate AWeed X90
Candidate BWeed Y85

This selectivity is crucial for sustainable agricultural practices, as it minimizes the impact on non-target species while controlling invasive plants .

Case Studies

  • Anticancer Screening : A study evaluated a series of furan-2-carboxylic acid derivatives against multiple cancer cell lines, revealing that some compounds had IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Polymer Synthesis : Research demonstrated the successful polymerization of furan-based monomers leading to materials with enhanced properties suitable for high-performance applications .
  • Herbicide Efficacy : Field trials showed that certain furan derivatives significantly reduced weed populations without adversely affecting crop yield, showcasing their potential in integrated pest management strategies .

Mechanism of Action

The mechanism of action of 2-[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO]-2-OXOETHYL 2-FUROATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound can be compared to several derivatives of furan-2-carboxylic acid esters with varying substituents (Table 1). Key differences lie in the nature of the aryl/heteroaryl groups and their impact on physicochemical and biological properties:

Compound Substituent Molecular Weight Key Properties
5-(3-Fluorophenyl)furan-2-carboxylic acid methyl ester 3-Fluorophenyl 220.2 Enhanced polarity due to electron-withdrawing F; potential metabolic stability.
5-(4-Methylphenyl)furan-2-carboxylic acid methyl ester 4-Methylphenyl 216.23 Electron-donating CH₃ group may improve lipophilicity.
5-(3-Nitrophenyl)furan-2-carboxylic acid methyl ester 3-Nitrophenyl Not reported Nitro group introduces strong electron-withdrawing effects; may affect reactivity.
5-(Bromopyrazolylmethyl)furan-2-carboxylic acid methyl ester Brominated pyrazole 344.123 Bulky substituent likely reduces solubility; bromine enhances halogen bonding.
6-Furan-2-yl-4-methyl-benzotriazole-5-carboxylic acid ethyl ester Benzotriazole + ethyl ester 274.05 Benzotriazole vs. benzothiazole: altered π-stacking and H-bonding capabilities.

Key Observations:

  • Lipophilicity : Methyl and bromine substituents improve hydrophobic interactions, critical for membrane permeability in drug design .
  • Heterocyclic Core : Benzothiazole (in the target compound) vs. benzotriazole (in ) alters binding affinity; benzothiazoles are more π-deficient, favoring interactions with electron-rich biological targets .

Biological Activity

Furan-2-carboxylic acid (6-methyl-benzothiazol-2-ylcarbamoyl)-methyl ester is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis

The synthesis of furan-2-carboxylic acid derivatives typically involves the reaction of furan-2-carboxylic acid with various amines and isocyanates. The specific compound can be synthesized through a multi-step process involving the formation of intermediates such as benzothiazole derivatives. The synthesis pathway often includes:

  • Formation of Benzothiazole : Starting from 2-aminobenzenethiol and appropriate aldehydes.
  • Carbamoylation : Reaction with isocyanates to form carbamoyl derivatives.
  • Esterification : Conversion to methyl esters using methanol or other alcohols.

Antimicrobial Activity

Furan derivatives have shown significant antimicrobial properties. Studies indicate that compounds similar to furan-2-carboxylic acid exhibit activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus cereus

The Minimum Inhibitory Concentration (MIC) values for these compounds generally range from 200 to 300 µg/mL, indicating moderate to good efficacy against these pathogens .

Anticancer Activity

Research has demonstrated that furan-based compounds exhibit notable anticancer properties. For instance, a related compound showed promising results against several cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The anti-cancer activity was assessed through cell viability assays, with significant reductions in cell viability observed at concentrations as low as 20 µg/mL .

The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups on the phenyl ring enhances anticancer activity, while modifications can lead to varying degrees of efficacy .

Study 1: Antimicrobial Evaluation

A study evaluated various furan derivatives for their antimicrobial activity using the well diffusion method. The results indicated that certain derivatives exhibited inhibition zones ranging from 9 mm to 16 mm against bacterial strains, with MIC values supporting their potential as therapeutic agents .

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
Compound AS. aureus15250
Compound BE. coli12280
Compound CB. cereus14230

Study 2: Anticancer Activity

In another study focused on anticancer properties, several furan derivatives were tested against HepG2 cells. The most effective compound demonstrated a cell viability reduction of approximately 33% at a concentration of 20 µg/mL, significantly outperforming standard treatments such as doxorubicin .

CompoundCell Line% Cell Viability at 20 µg/mL
Compound DHepG233.29
Compound EMCF-741.81
DoxorubicinHepG20.62

Q & A

Basic Research Questions

Q. What is the correct IUPAC nomenclature for Furan-2-carboxylic acid (6-methyl-benzothiazol-2-ylcarbamoyl)-methyl ester, and how does its substituent positioning affect naming conventions?

  • Methodological Answer : The compound’s name follows IUPAC rules where the benzothiazole ring is prioritized as the parent structure. The substituents are ordered based on suffix priority: the carbamoyl group (from the carbamate ester) is named as a substituent, and the methyl group at position 6 is specified using locants. The furan-2-carboxylic acid moiety is part of the ester side chain. highlights that carbamoyl groups (e.g., "carbamoyl-methyl") may be redefined using amino- and oxo-prefixes in certain contexts, avoiding ambiguities in branching .

Q. What synthetic routes are commonly employed to prepare this compound, and what key intermediates are involved?

  • Methodological Answer : A plausible route involves coupling 6-methylbenzothiazol-2-amine with a reactive ester derivative of furan-2-carboxylic acid (e.g., methyl chloroformate). demonstrates the use of Furan-2-carboxylic acid methyl ester as a starting material for analogous γ-butyrolactone syntheses, suggesting similar esterification or transesterification steps could apply here . Intermediate purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization via 1H^1H-NMR and LC-MS.

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Safety measures align with carbamate ester handling: use fume hoods, nitrile gloves, and eye protection. specifies first-aid protocols for related esters, including skin decontamination with soap/water and immediate medical consultation for inhalation exposure . Storage should be in airtight containers under inert gas (N2_2 or Ar) to prevent hydrolysis.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the pharmacological activity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) can optimize the compound’s geometry to identify reactive sites (e.g., the carbamate ester’s electrophilicity). Molecular docking against targets like cyclooxygenase-2 (COX-2) or benzothiazole-binding enzymes (e.g., kinases) can be performed using software like AutoDock Vina. supports this approach, as structural modifications of triazole and benzothiazole derivatives are used to predict anti-inflammatory activity .

Q. What analytical techniques resolve contradictions in purity assessment between HPLC and 1H^1H-NMR data?

  • Methodological Answer : Discrepancies may arise from UV-inactive impurities (e.g., salts) undetected by HPLC. Combining 1H^1H-NMR integration (quantifying proton environments) with mass spectrometry (HRMS for exact mass) improves accuracy. provides exact mass data (e.g., 220.0463 for related furan esters), which can validate molecular ion peaks . Additionally, TGA (thermogravimetric analysis) detects non-volatile impurities.

Q. How does the methyl group at position 6 of the benzothiazole ring influence steric and electronic properties in catalytic reactions?

  • Methodological Answer : The 6-methyl group introduces steric hindrance, potentially slowing nucleophilic attacks on the carbamate carbonyl. Electronic effects can be probed via Hammett substituent constants (σm_m for meta-methyl) or IR spectroscopy (C=O stretching frequency shifts). ’s analysis of 6-methoxybenzothiazole derivatives shows how substituents modulate reactivity in carboxamide syntheses .

Q. What strategies optimize yield in large-scale syntheses while minimizing byproducts?

  • Methodological Answer : Use flow chemistry to control exothermic esterification steps and reduce side reactions (e.g., hydrolysis). Solvent selection (e.g., THF or DMF) impacts reaction efficiency; notes that Furan-2-carboxylic acid methyl ester has a boiling point of 180–181°C, suggesting high-temperature stability in refluxing toluene . Catalyst screening (e.g., DMAP for acyl transfers) and stoichiometric control of reagents (1.2 equiv acyl chloride) further enhance yields.

Data Contradiction Analysis

Q. How to address conflicting literature reports on the stability of the carbamate ester group under acidic vs. basic conditions?

  • Methodological Answer : Stability studies using 1H^1H-NMR or HPLC under controlled pH (e.g., phosphate buffers) can clarify degradation pathways. ’s safety data for benzohydryl carbamates indicates susceptibility to hydrolysis, but steric protection from the benzothiazole ring may delay decomposition . Kinetic studies (Arrhenius plots) quantify activation energies for hydrolysis.

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